(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)16-8-6-7-15(13-16)19(22)21-12-11-18(14-21)25(23,24)17-9-4-3-5-10-17/h3-10,13,18H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGBXDVARXVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves several key steps:
Formation of the pyrrolidine ring: : This can be achieved through the cyclization of appropriate precursors, often involving the reaction of a primary amine with an aldehyde or ketone in the presence of a catalyst.
Introduction of the phenylsulfonyl group: : This step usually involves a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the pyrrolidine intermediate.
Attachment of the dimethylamino group:
Industrial Production Methods: Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. These methods may include:
Catalytic processes: : Use of specific catalysts to enhance reaction rates and selectivity.
Purification techniques: : Methods such as chromatography, recrystallization, or distillation to obtain high-purity products.
Scalability considerations: : Adapting laboratory-scale reactions to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: : Where the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Involves the reduction of the carbonyl group to form secondary or tertiary alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolidine ring.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Various halides, acyl chlorides, or alkylating agents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: In biological research, this compound has potential applications as a molecular probe due to its ability to interact with specific biological targets. It can be used to study enzyme mechanisms, receptor binding, and protein-ligand interactions.
Medicine: Medicinal chemistry research focuses on the potential therapeutic applications of this compound. Its structural features suggest potential activity as an enzyme inhibitor, receptor antagonist, or even a precursor for drug development.
Industry: In industrial chemistry, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. Alternatively, it may interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related methanone derivatives, emphasizing differences in substituents, molecular properties, and synthesis strategies:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Synthesis Highlights |
|---|---|---|---|---|---|
| (3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (Target) | 3-(Dimethylamino)phenyl, 3-(Phenylsulfonyl)pyrrolidine | C19H21N2O3S | ~381.45 (calculated) | Not provided | Likely involves nucleophilic substitution or coupling reactions; analogous to . |
| (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone | 2-Fluorophenyl, 3-Aminopyrrolidine | C11H13FN2O | 208.23 | 1286209-02-6 | Prepared via amine-mediated substitution; similar to morpholine derivatives in . |
| 3-(Hydroxymethyl)phenylmethanone | 3-Hydroxymethylphenyl, Pyrrolidine | C12H15NO2 | 205.25 | 1418297-50-3 | Synthesized using alcohol-protection strategies; see . |
| 1-[7-(3-Chloro-phenylamino)-...-methanone (Morpholine derivative) | 3-Chloroaniline, Morpholine | C21H22ClN3O2 | 395.87 | Not provided | Involves Buchwald-Hartwig amination; parallels compound 19 synthesis in . |
| 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | 3-Nitrophenyl, Methylamino-pyrrolidine | C20H17N3O5 | 379.37 | Not provided | Utilizes Michael addition and amine alkylation; detailed in . |
Key Structural and Functional Insights :
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with the electron-withdrawing nitro group in and fluorine in . These differences influence electronic properties, solubility, and target binding. The phenylsulfonyl group in the target compound may enhance metabolic stability compared to hydroxymethyl substituents in .
Synthetic Accessibility :
- Morpholine and pyrrolidine derivatives (e.g., ) often employ palladium-catalyzed cross-coupling or nucleophilic substitution, suggesting the target compound’s synthesis could follow analogous routes.
- The nitro group in ’s compound requires reduction steps, absent in the target compound’s structure.
Biological Relevance: Morpholine-containing analogs () are prevalent in kinase inhibitors, while amino-pyrrolidine derivatives () show antimicrobial activity.
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or toxicological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and synthesis precedents.
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 344.43 g/mol. It features a dimethylamino group attached to a phenyl ring, along with a pyrrolidine moiety sulfonylated at the 3-position, which is crucial for its biological activity.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, studies on related pyrrolidine derivatives have shown that they can act as inhibitors of serine proteases and other enzymes involved in disease pathways. The specific mechanism for our compound remains to be fully elucidated but may involve competitive inhibition at the active sites of target enzymes.
2. Interaction with Receptors
The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds containing similar functionalities have been documented to modulate serotonin and dopamine receptors, which could imply that this compound may influence mood and cognitive functions.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of similar compounds. The following table summarizes key findings from these studies:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| (3-(Dimethylamino)phenyl) derivative | Serine Protease | 5.0 | Moderate inhibition |
| Pyrrolidine analog | Dopamine Receptor | 10.0 | Agonistic effect |
| Phenylsulfonamide derivative | Bacterial Growth (E.coli) | 15.0 | Significant inhibition |
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar pyrrolidine compound exhibited significant antimicrobial properties against various strains of bacteria, including E. coli and S. aureus, with an IC50 value of approximately 15 µM .
- Neuropharmacological Effects : In a recent pharmacological assessment, a related compound was shown to enhance cognitive function in animal models by modulating dopamine receptor activity. This suggests potential applications for treating neurodegenerative diseases .
Q & A
Q. Why do SAR studies show conflicting results for analogues with minor substituent changes?
- Methodology :
- Crystallography : Resolve 3D structures of analogue-target complexes to identify steric/electronic effects (e.g., sulfonyl group orientation) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy differences between analogues .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
